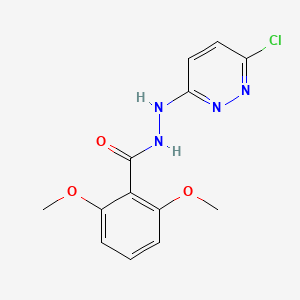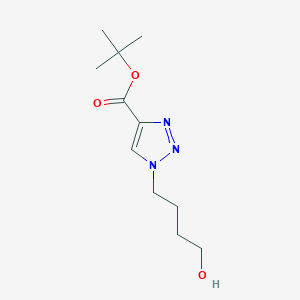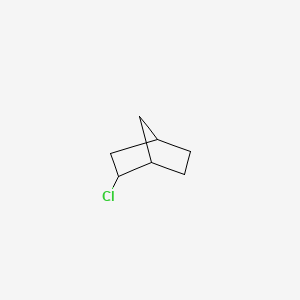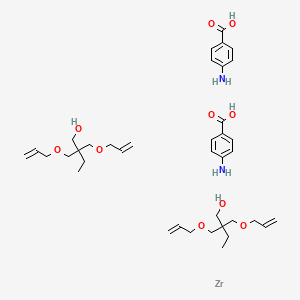![molecular formula C13H17N3O4S B12088665 3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S4-(2-CYANOETHYL)-4-THIOTHYMIDINE is a synthetic nucleoside analog that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a cyanoethyl group and a thiothymidine moiety, which confer distinct chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE typically involves the introduction of a cyanoethyl group to a thiothymidine precursor. One common method includes the cyanoethylation of thiothymidine using acrylonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the cyanoethyl group .
Industrial Production Methods
Industrial production of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE may involve large-scale cyanoethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
S4-(2-CYANOETHYL)-4-THIOTHYMIDINE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S4-(2-CYANOETHYL)-4-THIOTHYMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The cyanoethyl group may enhance the compound’s ability to cross cellular membranes, while the thiothymidine moiety can form stable complexes with enzymes involved in DNA and RNA synthesis, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyanoindole-2-deoxyribonucleoside
- 2-Cyanoethylphosphoramidite derivatives
Uniqueness
S4-(2-CYANOETHYL)-4-THIOTHYMIDINE is unique due to its combined cyanoethyl and thiothymidine functionalities, which provide distinct chemical reactivity and biological activity compared to other nucleoside analogs .
This comprehensive overview highlights the significance of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE in various scientific domains, emphasizing its potential for future research and applications
Propriétés
Formule moléculaire |
C13H17N3O4S |
|---|---|
Poids moléculaire |
311.36 g/mol |
Nom IUPAC |
3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C13H17N3O4S/c1-8-6-16(11-5-9(18)10(7-17)20-11)13(19)15-12(8)21-4-2-3-14/h6,9-11,17-18H,2,4-5,7H2,1H3 |
Clé InChI |
NNFUOOPYEYBTCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)
![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)





![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)




![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
